molecular formula C12H10N4O2S B5731834 1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea

1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea

Cat. No.: B5731834
M. Wt: 274.30 g/mol
InChI Key: FDJIVICLEBFGGR-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 3-nitroaniline with pyridine-3-carbonyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Thiourea derivatives with various substituents.

Scientific Research Applications

1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets. The nitrophenyl and pyridinyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiourea moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-3-pyridin-3-ylthiourea: Similar structure but with the nitro group in the para position.

    1-(3-Nitrophenyl)-3-pyridin-2-ylthiourea: Similar structure but with the pyridinyl group in the 2-position.

    1-(3-Nitrophenyl)-3-pyridin-4-ylthiourea: Similar structure but with the pyridinyl group in the 4-position.

Uniqueness: 1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea is unique due to the specific positioning of the nitrophenyl and pyridinyl groups, which can influence its reactivity and biological activity. The combination of these groups with the thiourea moiety provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-16(18)11-5-1-3-9(7-11)14-12(19)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJIVICLEBFGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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